![molecular formula C18H18N4O3 B14798659 2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14798659.png)
2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a combination of aromatic, cyano, and piperazine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,2-dicyanovinyl intermediate, which can be synthesized through a Knoevenagel condensation reaction between malononitrile and an aldehyde. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the piperazinyl moiety. Finally, esterification with 2-phenylethanol yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The aromatic ring and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学研究应用
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials, such as polymers or dyes.
作用机制
The mechanism of action of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets. The cyano groups and piperazine ring can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially modulating their activity. The aromatic ring may also engage in π-π stacking interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate: shares similarities with other dicyanovinyl and piperazine derivatives, such as:
Uniqueness
The uniqueness of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C18H18N4O3 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-phenylethyl 2-[1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C18H18N4O3/c19-11-15(12-20)13-22-8-7-21-18(24)16(22)10-17(23)25-9-6-14-4-2-1-3-5-14/h1-5,13,16H,6-10H2,(H,21,24) |
InChI 键 |
SLQUUOOUVVRCLE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


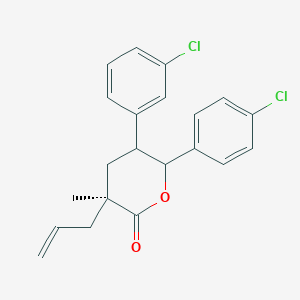
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
![3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-](/img/structure/B14798598.png)

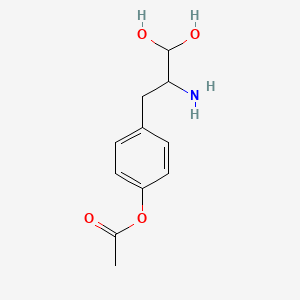
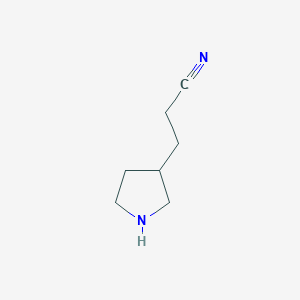
![(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14798617.png)
![1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride](/img/structure/B14798621.png)
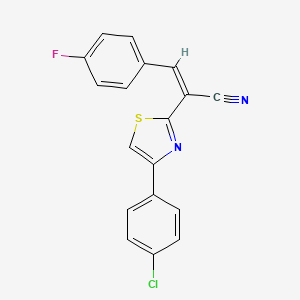
![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14798627.png)
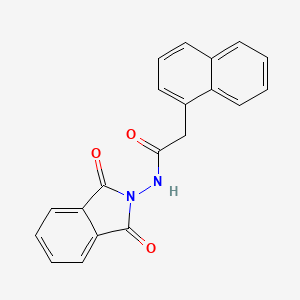
![(Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylicacid hydrochloride](/img/structure/B14798632.png)
![methyl (E)-2-[(3S,6\'R,7\'S,8\'aS)-6\'-ethenyl-2-oxospiro[1H-indole-3,1\'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7\'-yl]-3-methoxyprop-2-enoate](/img/structure/B14798635.png)
![1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]-](/img/structure/B14798640.png)
